molecular formula C10H6ClNO B1471126 3-Chloroisoquinoline-6-carbaldehyde CAS No. 1337880-76-8

3-Chloroisoquinoline-6-carbaldehyde

Cat. No. B1471126
CAS RN: 1337880-76-8
M. Wt: 191.61 g/mol
InChI Key: IIDFWXAOLMWNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is also known as 3-Chloro-6-formylisoquinoline or 3-Chloro-6-formyl-2-azanaphthalene .


Synthesis Analysis

The synthesis of 3-Chloroisoquinoline-6-carbaldehyde and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The Vilsmeier-Haack reaction, which converts acetanilide into 2-chloroquinoline-3-carbaldehyde by the action of the Vilsmeier-Haack reagent (DMF+POCl3), is one of the methods used in the synthesis .


Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline-6-carbaldehyde can be represented by the InChI code: 1S/C10H6ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-6H . The compound has a molecular weight of 163.60 g/mol .


Chemical Reactions Analysis

The chemistry of 3-Chloroisoquinoline-6-carbaldehyde involves various reactions to construct fused or binary quinoline-cord heterocyclic systems . For instance, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF affords the respective 2-chloro-3-cyanoquinoline .


Physical And Chemical Properties Analysis

3-Chloroisoquinoline-6-carbaldehyde has a molecular weight of 163.60 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is a weak base that accumulates in acidic compartments such as lysosomes and inflamed (acidic) tissues .

Scientific Research Applications

Comprehensive Analysis of 3-Chloroisoquinoline-6-carbaldehyde Applications

3-Chloroisoquinoline-6-carbaldehyde is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Synthesis of Heterocyclic Compounds: The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity, particularly in the Vilsmeier-Haack reaction, allows for the formation of diverse heterocyclic structures that are essential in medicinal chemistry .

Pharmacological Research: Due to its structural similarity to many biologically active molecules, 3-Chloroisoquinoline-6-carbaldehyde is used in pharmacological research to develop new therapeutic agents. It’s particularly relevant in the synthesis of compounds with potential antimicrobial and anticancer properties .

Formylation Reactions: In organic synthesis, the compound is employed in formylation reactions to create aldehyde groups. This is crucial for the synthesis of aromatic aldehydes and α-β-unsaturated aldehydes, which have wide applications in creating pharmacologically active molecules .

Chemical Transformations: This compound is utilized in various chemical transformations due to its reactivity with Vilsmeier reagent. It can lead to products with high synthetic potential, which are valuable in developing new drugs and materials .

Antimicrobial Agent Development: Research indicates that modifications to the quinoline structure can enhance antimicrobial activity. 3-Chloroisoquinoline-6-carbaldehyde can be used to synthesize new quinoline derivatives with improved efficacy against microbial species .

Anticancer Activity: The compound’s derivatives are being explored for their anticancer activity. By modifying the quinoline nucleus, researchers aim to develop new prototypes with more effective anticancer properties .

DNA Synthesis Inhibition: Quinoline derivatives, including those synthesized from 3-Chloroisoquinoline-6-carbaldehyde, are known to inhibit DNA synthesis in bacteria by affecting DNA gyrase and type IV topoisomerase, leading to bacterial death .

Material Science: In material science, the compound’s derivatives are investigated for their potential use in creating new materials with unique properties, such as conducting polymers or molecular sensors .

Safety and Hazards

The safety data sheet for 3-Chloroisoquinoline-6-carbaldehyde indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is advised to handle the compound with protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloroisoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDFWXAOLMWNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285180
Record name 3-Chloro-6-isoquinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinoline-6-carbaldehyde

CAS RN

1337880-76-8
Record name 3-Chloro-6-isoquinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337880-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-isoquinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 2
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 5
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloroisoquinoline-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.